methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride
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Overview
Description
Methyl(1R,4S,5S)-5-aminobicyclo[210]pentane-5-carboxylatehydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[210]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride typically involves the following steps:
Formation of the bicyclo[2.1.0]pentane ring: This can be achieved through a photochemical intramolecular cyclopropanation reaction of an α-allylsilyl-α-diazoacetate.
Introduction of the amino group: The amino group can be introduced through a substitution reaction, where a suitable amine is reacted with the bicyclic intermediate.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the photochemical step and automated systems for the subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl(1R,4S,5R)-rel-2-Azabicyclo[2.1.0]pentane-5-carboxylate
- (1R,4S,5r)-5-Methylbicyclo[2.1.0]pentane
Uniqueness
Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1S,4R)-5-aminobicyclo[2.1.0]pentane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7(8)4-2-3-5(4)7;/h4-5H,2-3,8H2,1H3;1H/t4-,5+,7?; |
InChI Key |
DBANOSBFAZTTDW-GPFYILRUSA-N |
Isomeric SMILES |
COC(=O)C1([C@H]2[C@@H]1CC2)N.Cl |
Canonical SMILES |
COC(=O)C1(C2C1CC2)N.Cl |
Origin of Product |
United States |
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